molecular formula C8H14N4O2S B044598 1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione CAS No. 88570-74-5

1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione

Cat. No.: B044598
CAS No.: 88570-74-5
M. Wt: 230.29 g/mol
InChI Key: UIDLCRDYIHJCKE-UHFFFAOYSA-N
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Description

1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione is a versatile chemical compound with a complex molecular structure. It is used in various scientific research fields, including pharmaceuticals and materials science. The compound’s unique structure enables it to participate in diverse chemical reactions, making it valuable for multiple applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione involves several steps. One common method includes the reaction of 2-(oxan-2-yloxy)ethylamine with thiocyanate in the presence of a base to form the desired tetrazole-thione structure. The reaction typically occurs under mild conditions, such as room temperature, and requires careful control of pH and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of 1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione often involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is usually purified through crystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione can be compared with other similar compounds, such as:

    1,2-Dihydro-1-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-5H-tetrazole-5-thione: Used as an intermediate in the preparation of beta-lactam antibiotics.

    1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole: Another compound with similar structural features but different applications.

The uniqueness of 1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c15-8-9-10-11-12(8)4-6-14-7-3-1-2-5-13-7/h7H,1-6H2,(H,9,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDLCRDYIHJCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCN2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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